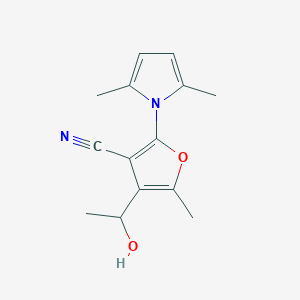

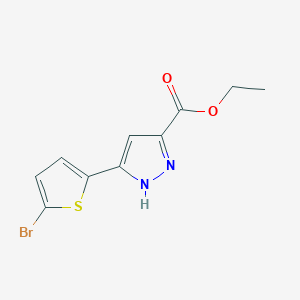

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

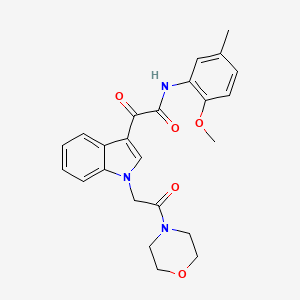

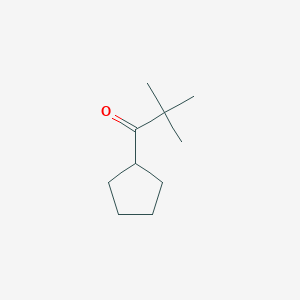

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile (DMPF-OHEMF) is a synthetic compound with a range of potential applications in scientific research. DMPF-OHEMF is an organic molecule with a structure composed of two fused five-membered rings, a pyrrol and a furan, connected by a carbonitrile group. This compound is of interest due to its potential for use in drug design, medicinal chemistry, and other research applications.

Scientific Research Applications

For example, a study on the synthesis and characterization of novel nonsteroidal progesterone receptor modulators highlights the complexity and potential of pyrrole derivatives in medical applications (Xiao Yong-mei, 2013). These compounds were characterized using advanced techniques like IR, MS, and NMR, emphasizing the detailed analysis required for such complex molecules.

Functional Switches in Receptor Modulators Another research avenue involves the design, synthesis, and structure-activity relationship (SAR) of pyrrole-oxindole progesterone receptor modulators. This work illustrates the nuanced structural changes that can switch a compound's function from agonist to antagonist, which is crucial for developing drugs targeting conditions like endometriosis and certain breast cancers (A. Fensome et al., 2008).

Antibacterial Evaluation The antibacterial properties of novel heterocycles containing both hexahydroquinoline and pyrrole moieties have been evaluated, showing the potential for these compounds in combating microbial infections. This study utilized ultrasonic synthesis for creating these compounds, demonstrating innovative methods for compound development (Simin Vazirimehr et al., 2017).

Conducting Polymers Additionally, the field of materials science has explored the use of pyrrole derivatives for creating conducting polymers. These materials have applications in electronics and energy storage, showcasing the versatility of pyrrole-based compounds. The study on poly[bis(pyrrol-2-yl)arylenes] is an example of how low oxidation potential monomers based on pyrrole can be electropolymerized to form stable, conducting polymers (G. Sotzing et al., 1996).

Corrosion Inhibition The use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic environments demonstrates the chemical's potential in industrial applications. This research highlights the importance of understanding molecular interactions at surfaces for developing effective corrosion inhibitors (C. Verma et al., 2015).

properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-8-5-6-9(2)16(8)14-12(7-15)13(10(3)17)11(4)18-14/h5-6,10,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCIDHMLGPVGLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(O2)C)C(C)O)C#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dimethyl-1H-pyrrol-1-yl)-4-(1-hydroxyethyl)-5-methylfuran-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)

![2,8,10-trimethyl-N-((tetrahydrofuran-2-yl)methyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2654530.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)